N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride

Calmodulin Antagonism Enzyme Kinetics Binding Affinity

W-5 is the indispensable dechlorinated control for calmodulin (CaM) antagonist studies. Its reduced CaM affinity (IC50 ~230-240 µM vs. W-7's ~28-51 µM) enables differentiation of target-specific inhibition from non-specific hydrophobic effects—a critical methodological requirement validated in literature. Paired with W-7 or W-13 at matched concentrations, W-5 isolates CaM-dependent mechanisms from off-target naphthalenesulfonamide scaffold effects. Supplied as a white crystalline solid (≥98% purity), soluble in DMSO and water. Ideal for MLCK/PDE enzyme assays, ion channel electrophysiology, and cancer cell proliferation studies requiring rigorous controls.

Molecular Formula C15H21ClN2O2S
Molecular Weight 328.9 g/mol
CAS No. 35517-11-4
Cat. No. B043398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride
CAS35517-11-4
Molecular FormulaC15H21ClN2O2S
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCC[NH3+].[Cl-]
InChIInChI=1S/C15H20N2O2S.ClH/c16-11-4-1-5-12-17-20(18,19)15-10-6-8-13-7-2-3-9-14(13)15;/h2-3,6-10,17H,1,4-5,11-12,16H2;1H
InChIKeyREUUWWVXTNSSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (CAS 35517-11-4): Procurement-Focused Product Overview and Calmodulin Antagonist Classification


N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (CAS 35517-11-4), commonly designated as W-5, is a cell-permeable naphthalenesulfonamide derivative that functions as a calmodulin (CaM) antagonist [1]. It is structurally characterized as the dechlorinated analog of the more potent calmodulin inhibitor W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) [2]. The compound is supplied as a crystalline solid with a typical purity specification of ≥95-98% and is soluble in DMSO and water . Its primary application in research is as a selective tool for probing calmodulin-dependent processes and, critically, as an essential negative control compound when paired with its chlorinated analogs like W-7 and W-13 [2].

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (CAS 35517-11-4): Why Generic Substitution with W-7 or W-13 Compromises Experimental Validity


Interchanging N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (W-5) with its more potent chlorinated analogs (e.g., W-7, W-13) or other calmodulin antagonists will invalidate experiments designed to isolate calmodulin-specific effects. W-5's value is not derived from high potency but from its sharply reduced affinity for calmodulin, enabling its use as a matched control to differentiate target-specific inhibition from non-specific hydrophobic or off-target effects inherent to this chemical series [1]. Substituting a generic 'calmodulin antagonist' without this comparator structure fails to control for these confounding variables, a methodological flaw explicitly addressed in the literature by pairing W-5 with W-7 [2] and W-12 with W-13 [3]. The quantitative evidence below establishes the precise magnitude of the functional difference that defines W-5's unique and indispensable role in research workflows.

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (CAS 35517-11-4): Quantitative Evidence of Differential Activity vs. Key Comparators


Calmodulin Binding Affinity (Ki) of W-5 Hydrochloride vs. W-7

W-5 demonstrates a measurable but substantially lower binding affinity for calmodulin compared to its chlorinated analog, W-7. This quantitative difference in Ki is the foundational parameter that defines W-5's utility as a less-active control. The Ki for W-5 inhibition of Ca2+/calmodulin-regulated enzyme activities is 11 μM [1]. While the corresponding Ki for W-7 is not always explicitly stated in the same publications, the magnitude of difference is reflected in functional assays where W-5 requires much higher concentrations to achieve similar levels of inhibition [2].

Calmodulin Antagonism Enzyme Kinetics Binding Affinity

Inhibition of Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE): W-5 vs. W-7 IC50 Comparison

W-5 inhibits Ca2+/calmodulin-dependent phosphodiesterase (PDE) with an IC50 of 240 μM . This is approximately 8.6-fold higher (less potent) than the IC50 of 28 μM reported for W-7 under comparable assay conditions [1]. This substantial difference in potency allows for clear discrimination between calmodulin-dependent and -independent effects on cyclic nucleotide signaling when used in parallel experiments.

Phosphodiesterase Enzyme Inhibition Signal Transduction

Inhibition of Myosin Light Chain Kinase (MLCK): W-5 vs. W-7 IC50 Comparison

W-5 inhibits myosin light chain kinase (MLCK) activity with an IC50 of 230 μM . In comparison, the IC50 for W-7 against MLCK is reported as 51 μM [1]. This represents a 4.5-fold difference in inhibitory potency. The data underscores that while both compounds inhibit this key calmodulin-regulated enzyme, W-5's effect is significantly attenuated, making it the appropriate choice for a low-activity control.

Myosin Light Chain Kinase Enzyme Inhibition Muscle Contraction

Inhibition of Cell Proliferation: W-5 vs. W-7 IC50 Comparison in STC-1 Cells

In a direct comparative study using STC-1 cells, W-5 exhibited significantly weaker anti-proliferative activity than W-7. The concentration of W-7 required to achieve 50% inhibition of cell proliferation was 32 μM. In contrast, a 50% inhibition required a 6.25-fold higher concentration of W-5, which was 200 μM [1]. This direct head-to-head data in a cellular context clearly illustrates the functional consequence of W-5's reduced calmodulin affinity on a complex biological endpoint.

Cell Proliferation Cytostasis Cancer Cell Biology

Inhibition of Depolarization-Induced Ca2+ Signals: W-5 vs. W-7 and W-13

In HIT-T15 insulin-secreting cells, the effect of calmodulin antagonists on depolarization-induced Ca2+ signals was assessed. W-7 dose-dependently diminished K+-induced Ca2+ signals with an IC50 of approximately 25 μM, and W-13 at 100 μM reduced the signal by 40-60% [1]. In stark contrast, W-5 at a concentration of 100 μM had no effect on these Ca2+ signals [1]. This demonstrates that at a concentration where its chlorinated analogs exert significant functional blockade, W-5 is functionally silent in this specific pathway.

Calcium Signaling Voltage-Sensitive Calcium Channels Beta-Cell Physiology

N-(5-Aminopentyl)-1-naphthalenesulfonamide Hydrochloride (CAS 35517-11-4): Validated Application Scenarios in Calmodulin Research


Essential Negative Control in Calmodulin-Dependent Functional Assays

When using potent calmodulin antagonists like W-7 (IC50 ≈ 28-51 μM for PDE/MLCK) or W-13 to probe the role of calmodulin in a cellular process, W-5 must be used in parallel as a chemical-matched control [1]. For example, if W-7 at 30 μM inhibits a physiological response, the absence of inhibition by W-5 at the same concentration (or up to 100 μM where it shows no effect on Ca2+ transients) confirms that the observed effect is due to calmodulin antagonism rather than a non-specific hydrophobic or off-target action of the naphthalenesulfonamide scaffold [2]. This is the compound's primary and most critical application.

Dissection of Calmodulin-Dependent vs. Independent Enzyme Inhibition

Researchers studying the activity of enzymes like myosin light chain kinase (MLCK) or Ca2+/calmodulin-dependent phosphodiesterase (PDE) can use the 4.5-fold to 8.6-fold difference in IC50 values between W-5 and W-7 to create concentration-response curves that delineate calmodulin-dependent inhibition from other potential mechanisms [3]. The differential potency allows for a quantitative assessment of the contribution of calmodulin to the enzyme's activation in a given experimental context.

Calibration of Calmodulin Antagonist Potency in Cell Proliferation Studies

In studies examining the cytostatic or cytotoxic effects of calmodulin antagonists on cancer cell lines, W-5 provides a benchmark for low activity. Data showing that a 50% inhibition of proliferation requires 200 μM W-5 versus 32 μM W-7 provides a 6.25-fold window of activity [4]. This window allows for the experimental design of dose-response studies where the specific anti-proliferative effect linked to high-affinity calmodulin binding (by W-7) can be distinguished from general cytotoxic effects that may occur at higher concentrations of any naphthalenesulfonamide (including W-5).

Exclusion of Off-Target Effects on Voltage-Gated Calcium Channels

For electrophysiologists and those studying Ca2+ signaling, W-5 is the essential tool to control for the direct effects of naphthalenesulfonamides on ion channels. The finding that 100 μM W-5 has no effect on depolarization-induced Ca2+ signals, while W-7 has an IC50 of ~25 μM, allows for the confident attribution of W-7's inhibitory effects on Ca2+ currents or other ion channels (e.g., Na/Ca exchanger) to its unique interaction with calmodulin or a calmodulin-dependent regulatory pathway, rather than to a non-specific channel-blocking property of the chemical class [2].

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